9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole
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Overview
Description
The compound 9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole is a complex organic molecule that features a carbazole core linked to a triazole ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Thioether Linkage Formation: The triazole derivative is then reacted with a suitable alkyl halide to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating nucleophilic substitution.
Attachment to Carbazole: The final step involves the coupling of the triazole-thioether intermediate with the carbazole core. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, depending on the functional groups present.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole: can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution with strong nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole:
Medicinal Chemistry: This compound is being investigated for its potential as an antifungal, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers are exploring its effects on cellular processes and its potential to modulate biological pathways.
Industrial Applications: It may be used in the development of new materials with specific electronic or photophysical properties due to the presence of the carbazole core.
Mechanism of Action
The mechanism of action of 9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The carbazole core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may induce oxidative stress in cells, leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
9-(4-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole: Similar structure but lacks the methoxy group on the phenyl ring.
9-(4-((4-ethyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the phenyl ring in 9-(4-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butyl)-9H-carbazole can significantly influence its biological activity and chemical reactivity. This functional group can enhance the compound’s ability to interact with biological targets and may improve its solubility and pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
9-[4-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4OS/c1-3-30-26(20-14-16-21(32-2)17-15-20)28-29-27(30)33-19-9-8-18-31-24-12-6-4-10-22(24)23-11-5-7-13-25(23)31/h4-7,10-17H,3,8-9,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYYAJNISGWTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCCCN2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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